Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation . Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially protect neuronal cells from damage and death.
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, including those involved in nucleotide synthesis and metabolism. The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, providing insights into its potential therapeutic applications .
Biological Activity
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (ECMPC) is a heterocyclic organic compound with significant biological activity, particularly in pharmaceutical applications. Its structure, characterized by a pyrimidine ring with an ethyl ester and chlorine substitution, contributes to its potential therapeutic properties.
- Chemical Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- Structure : Contains a carboxylate group at the 5-position and a methyl group at the 6-position of the pyrimidine ring.
Biological Activity Overview
ECMPC has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies indicate that ECMPC exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Cytotoxic Effects : Research has shown that ECMPC may induce cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme and Receptor Interactions : The compound has demonstrated binding affinity towards certain enzymes and receptors, which may elucidate its mechanism of action in therapeutic contexts.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of ECMPC against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.
Cytotoxicity Studies
In vitro assays conducted on cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that ECMPC has cytotoxic properties with IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
Cell Line | IC50 (μM) | Comparison to 5-FU |
---|---|---|
MCF-7 | 1.75 | Better |
MDA-MB-231 | 9.46 | Better |
The presence of chloro and carboxylate groups in ECMPC enhances its interaction with biological targets. Research indicates that these functional groups may facilitate binding to specific receptors involved in cancer cell proliferation and survival pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antibacterial properties of ECMPC.
- Methodology : Agar diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed, confirming its antimicrobial potential.
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Cytotoxicity Assessment :
- Objective : Investigate the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assay to determine cell viability post-treatment with ECMPC.
- Results : Indicated significant reduction in cell viability at low concentrations, suggesting strong anticancer activity.
Comparative Analysis with Related Compounds
ECMPC shares structural similarities with other pyrimidine derivatives, which can influence their biological activity:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | C₉H₁₁ClN₂O₂S | Contains a methylthio group |
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C₈H₉ClN₄O₂ | Contains an amino group enhancing activity |
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate | C₉H₈F₃N₂O₂ | Trifluoromethyl group increases lipophilicity |
Properties
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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